

Part 1: UV-Visible (UV-Vis) Spectroscopy - Probing Electronic Transitions

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Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)aniline

Cat. No.: B1603696

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UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. In aniline derivatives, the key electronic transitions are $\pi \rightarrow \pi^*$ within the benzene ring. The amino group ($-\text{NH}_2$) acts as a powerful auxochrome—a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of absorption.^[1] The lone pair of electrons on the nitrogen atom extends the conjugated π -system of the benzene ring, altering the energy required for these electronic transitions.^[1]

The Influence of Substituents

The nature of the substituent at the para position profoundly influences the UV-Vis spectrum. This effect is a direct consequence of the substituent's ability to either donate or withdraw electron density, further modifying the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

- **Electron-Donating Groups (EDGs):** Groups like methyl ($-\text{CH}_3$) and methoxy ($-\text{OCH}_3$) are electron-donating. They push electron density into the aromatic ring, raising the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum (λ_{max}) to a longer wavelength (a bathochromic or red shift) and often an increase in absorption intensity (a hyperchromic effect).^[2]
- **Electron-Withdrawing Groups (EWGs):** A group like nitro ($-\text{NO}_2$) is strongly electron-withdrawing. It pulls electron density from the ring, creating a highly extended conjugated

system that significantly lowers the energy of the LUMO. This leads to a substantial bathochromic shift.[2]

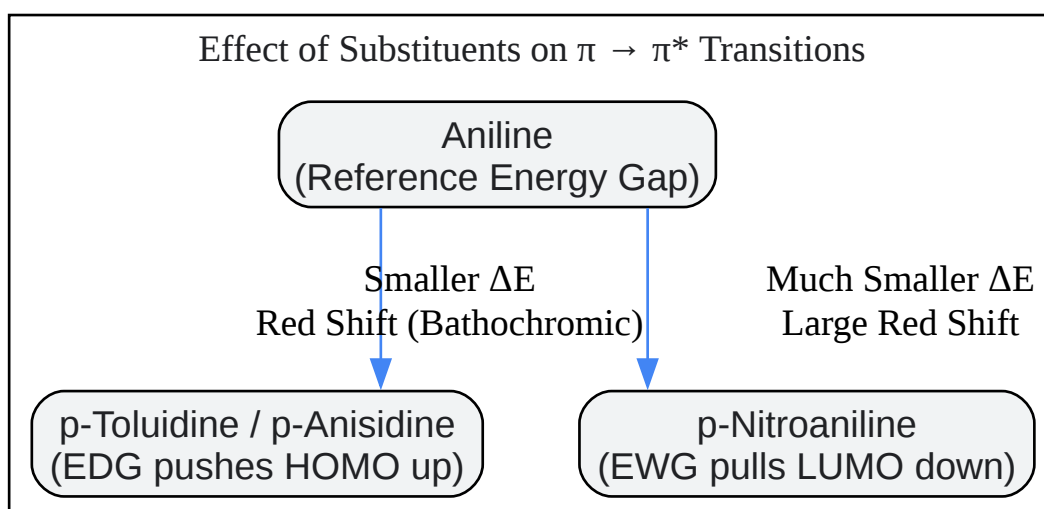
The effect of pH is also critical. In an acidic solution, the amino group is protonated to form the anilinium ion (-NH_3^+). This removes the nitrogen lone pair from conjugation with the ring, causing the spectrum to resemble that of benzene, with λ_{max} shifting to a much shorter wavelength (a hypsochromic or blue shift).[1]

Comparative UV-Vis Data

The following table summarizes the absorption maxima for aniline and its derivatives, showcasing the predictable shifts caused by para-substituents.

Compound	Substituent	Substituent Effect	λ_{max} (nm) in Ethanol
Aniline	-H	Reference	~230, ~280
p-Toluidine	-CH ₃	Electron-Donating	~234, ~287
p-Anisidine	-OCH ₃	Strong Electron-Donating	~236, ~299
p-Nitroaniline	-NO ₂	Strong Electron-Withdrawing	~381

Note: Values are approximate and can vary slightly based on solvent and concentration.



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Caption: Logical diagram of substituent effects on the HOMO-LUMO energy gap.

Part 2: Infrared (IR) Spectroscopy - Mapping Molecular Vibrations

IR spectroscopy provides a molecular fingerprint by measuring the vibrations of bonds within a molecule. For aniline derivatives, several key regions of the spectrum are diagnostic for structural confirmation.

Key Diagnostic Peaks

- N-H Stretching: Primary aromatic amines (like all compounds discussed here) exhibit two distinct absorption bands in the $3300\text{--}3500\text{ cm}^{-1}$ region.[3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their presence is a definitive indicator of a primary amine.[4]
- N-H Bending: A sharp absorption due to the N-H "scissoring" vibration appears between $1580\text{--}1650\text{ cm}^{-1}$.[3]
- C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines is typically strong and appears in the $1250\text{--}1335\text{ cm}^{-1}$ range.[5] This is at a higher frequency than in

aliphatic amines due to the stronger C-N bond resulting from resonance with the aromatic ring.

- Aromatic C-H and Ring Vibrations: Aromatic C-H stretching is observed above 3000 cm^{-1} , while C=C ring stretching bands appear in the $1450\text{-}1600\text{ cm}^{-1}$ region. Out-of-plane bending vibrations between $690\text{-}900\text{ cm}^{-1}$ can also give clues about the substitution pattern.

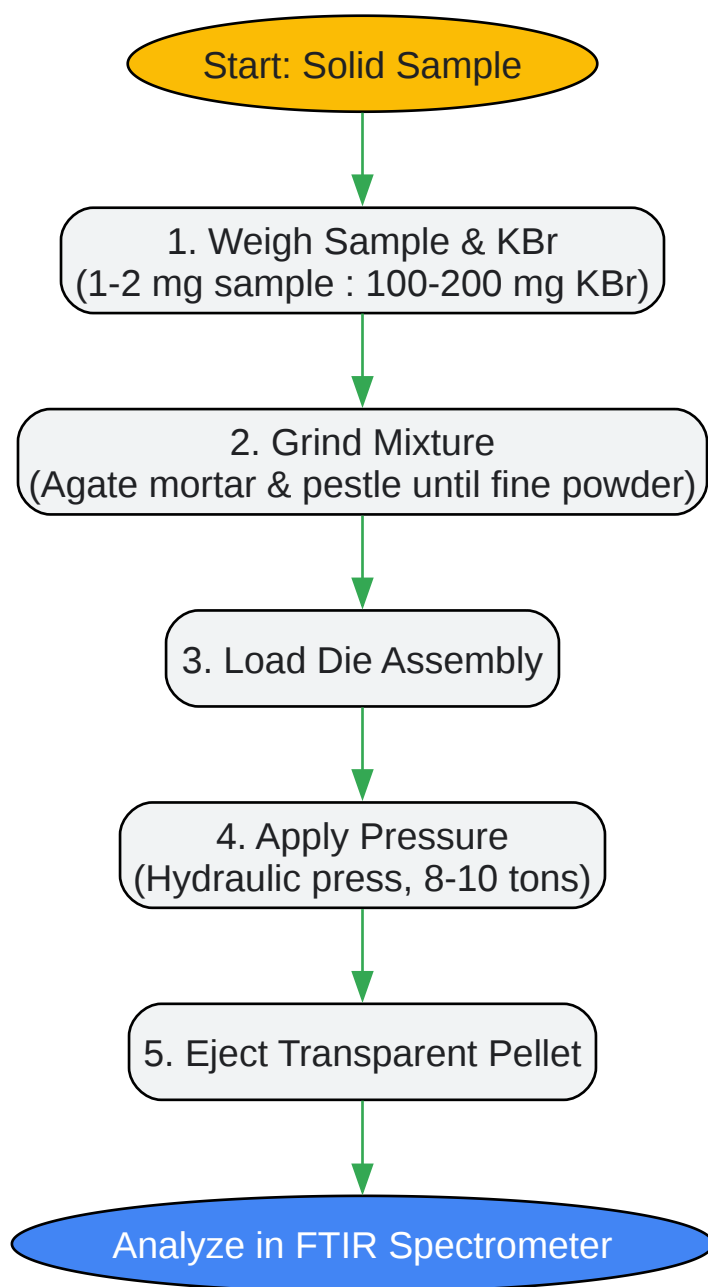
Substituents generally have a more subtle effect on IR spectra compared to UV-Vis or NMR, but they can induce minor shifts in frequency and intensity. For example, electron-withdrawing groups can slightly increase the frequency of the N-H stretching vibrations.

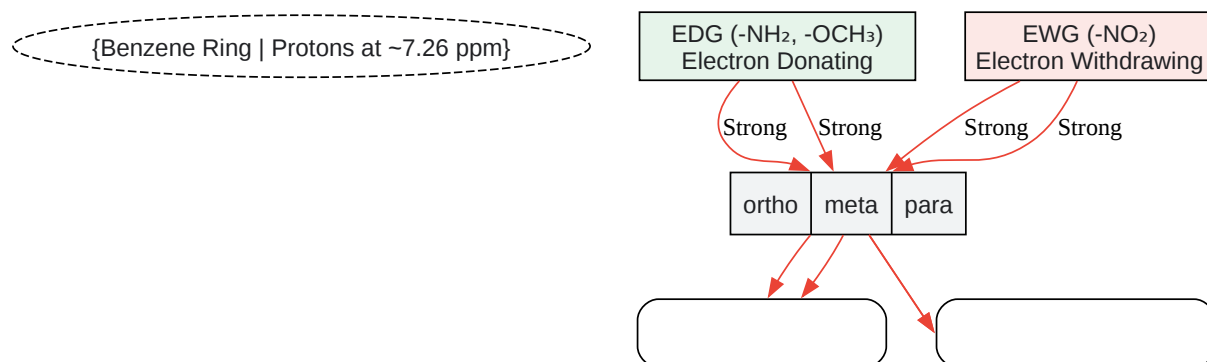
Comparative IR Data

The table below highlights the principal vibrational frequencies for the selected aniline derivatives.

Compound	Asymmetric N-H Stretch (cm^{-1})	Symmetric N-H Stretch (cm^{-1})	N-H Bend (cm^{-1})	Aromatic C-N Stretch (cm^{-1})
Aniline	~3440	~3360	~1620	~1280
p-Toluidine	~3435	~3355	~1620	~1270
p-Anisidine	~3430	~3350	~1615	~1250
p-Nitroaniline	~3480	~3365	~1635	~1310

Note: Values are approximate and depend on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).





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